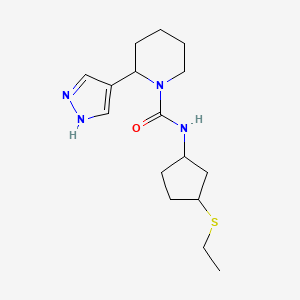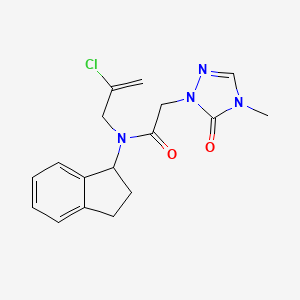![molecular formula C18H24N4O3 B7642891 N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B7642891.png)
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide (CTA018) is a small molecule compound that has been synthesized and studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. The compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. The compound has also been found to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it may have anti-inflammatory effects. This compound has also been shown to protect neurons from oxidative stress and apoptosis, suggesting that it may have neuroprotective effects. In addition, the compound has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research studies. Another advantage is that this compound has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for studying inflammation, neurodegeneration, and cancer. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its utility in certain research applications.
Orientations Futures
There are a number of future directions for research on N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide. One area of interest is the potential use of the compound as an anticancer agent. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the optimal dosing and administration regimens. Another area of interest is the potential use of this compound as a neuroprotective agent. Further studies are needed to determine the efficacy of the compound in different models of neurodegeneration and to identify the mechanisms underlying its neuroprotective effects. Finally, future studies may also focus on elucidating the mechanism of action of this compound, which may lead to the development of more potent and selective analogs of the compound.
Méthodes De Synthèse
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-cyclohexyloxybenzaldehyde with 4-methyl-5-oxo-1,2,4-triazole-1-acetic acid to form the intermediate compound, which is then reacted with methylamine to yield this compound. The synthesis process has been optimized to improve the yield and purity of the final compound.
Propriétés
IUPAC Name |
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21-13-20-22(18(21)24)12-17(23)19-11-14-6-5-9-16(10-14)25-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBANGYIATOHUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC(=O)NCC2=CC(=CC=C2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)


![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)


![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)

![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)

![1-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7642890.png)